molecular formula C5H5NOS B1352759 1-(Thiazol-4-yl)ethanone CAS No. 38205-66-2

1-(Thiazol-4-yl)ethanone

Cat. No.: B1352759
CAS No.: 38205-66-2
M. Wt: 127.17 g/mol
InChI Key: SUCLFBXGJZQZEH-UHFFFAOYSA-N
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Description

Scientific Research Applications

Safety and Hazards

While the specific safety data sheet for “1-(Thiazol-4-yl)ethanone” was not found in the search results, it’s important to handle all chemicals with care. For instance, a related compound, 4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

The thiazole moiety has been an important heterocycle in the world of chemistry for many decades . A lot of work has been done on the thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that “1-(Thiazol-4-yl)ethanone” and its derivatives could be a promising area for future research.

Preparation Methods

Chemical Reactions Analysis

1-(Thiazol-4-yl)ethanone undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(Thiazol-4-yl)ethanone can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug. These compounds share the thiazole ring structure but differ in their substituents and specific biological activities.

Properties

IUPAC Name

1-(1,3-thiazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4(7)5-2-8-3-6-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCLFBXGJZQZEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391676
Record name 1-(Thiazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38205-66-2
Record name 1-(Thiazol-4-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38205-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Thiazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3-thiazol-4-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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